Cyclopentenylcytosine

Description

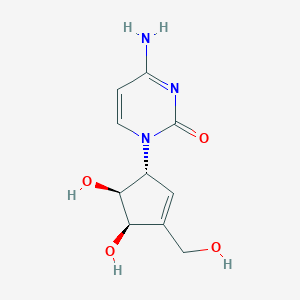

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJGMZAICVPCBJ-VDAHYXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238212 | |

| Record name | Cyclopentenyl cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL) | |

| Record name | CYCLOPENTENYLCYTOSINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/375575%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90597-22-1 | |

| Record name | Cyclopentenylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90597-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentenyl cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090597221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentenyl cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTENYL CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MO0NDN8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentenyl Cytosine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenyl cytosine (CPEC) is a carbocyclic nucleoside analog of cytidine with demonstrated potent antiviral and antineoplastic activities.[1][2] Its discovery stemmed from efforts to develop more effective and less toxic derivatives of the naturally occurring adenosine analog, neplanocin A. CPEC's primary mechanism of action is the inhibition of cytidine-5'-triphosphate (CTP) synthetase, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This inhibition leads to the depletion of intracellular CTP pools, subsequently hindering DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of cyclopentenyl cytosine, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Development

The journey to cyclopentenyl cytosine began with the discovery of neplanocin A in a Japanese fermentation broth in 1979.[1][2] Neplanocin A, an adenosine analog featuring a cyclopentene ring in its sugar moiety, exhibited significant biological activity but was also associated with considerable toxicity.[1][2] This prompted researchers to synthesize a series of purine and pyrimidine analogs of neplanocin A in an effort to dissociate the therapeutic effects from the toxicity.

A key figure in this endeavor was Dr. John S. Driscoll at the Laboratory of Medicinal Chemistry, National Institutes of Health.[1] His group undertook the total synthesis of (-)-neplanocin A and subsequently used a versatile cyclopentenone carbocyclic intermediate to generate approximately 20 analogs.[1][2] Among the pyrimidine nucleosides synthesized, cyclopentenyl cytosine (CPEC) emerged as the most biologically active compound, demonstrating excellent preclinical antitumor activity against both murine leukemias and human tumor xenografts, in addition to broad-spectrum antiviral properties.[1] This promising preclinical profile led to its advancement into clinical evaluation as an anticancer drug.[1]

Synthesis Pathway

The chemical synthesis of cyclopentenyl cytosine is a multi-step process that can be achieved through various routes. A common strategy involves the construction of a chiral cyclopentenone intermediate, which is then elaborated to introduce the hydroxymethyl and diol functionalities, followed by the coupling of the cytosine base. One plausible pathway, adapted from the synthesis of related fluorocyclopentenyl-cytosine derivatives, commences from D-ribose.[6]

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of Cyclopentenyl Cytosine.

Experimental Protocol: A Representative Synthetic Approach

While the exact, detailed protocol for the initial synthesis of CPEC is not fully available in the provided search results, a representative multi-step synthesis can be inferred from related compounds.[6] The following is a generalized protocol for the synthesis of a key chiral cyclopentenone intermediate from D-ribose, which would then undergo further modifications and coupling to cytosine.

Step 1: Protection of D-ribose

-

D-ribose is treated with acetone and an acid catalyst to form the 2,3-O-isopropylidene-D-ribofuranose.

-

The primary hydroxyl group is then protected, for example, as a silyl ether using a suitable silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Step 2: Wittig Reaction

-

The protected D-ribose derivative is subjected to a Wittig reaction to introduce a vinyl group, extending the carbon chain.

Step 3: Swern Oxidation

-

The secondary alcohol is oxidized to a ketone using Swern oxidation conditions (e.g., oxalyl chloride, DMSO, and a hindered base like triethylamine).

Step 4: Grignard Reaction

-

The ketone is treated with a vinyl Grignard reagent (vinylmagnesium bromide) to introduce a second vinyl group, forming a diene.

Step 5: Silyl Deprotection

-

The silyl protecting group is selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Step 6: Selective Benzylation

-

The primary alcohol is selectively protected, for instance, as a benzyl ether.

Step 7: Ring-Closing Metathesis (RCM)

-

The diene is subjected to ring-closing metathesis using a Grubbs catalyst (e.g., second-generation Grubbs catalyst) to form the cyclopentene ring.

Step 8: Oxidative Rearrangement

-

The resulting cyclopentene derivative undergoes an oxidative rearrangement to yield the key chiral cyclopentenone intermediate.

Step 9: Elaboration and Coupling

-

The cyclopentenone is then further functionalized to introduce the necessary hydroxyl groups and the hydroxymethyl side chain.

-

Finally, the cytosine base is coupled to the cyclopentene ring, often via a Mitsunobu reaction or by activating the sugar moiety, followed by deprotection to yield cyclopentenyl cytosine.

Mechanism of Action and Signaling Pathway

Cyclopentenyl cytosine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3][7] Upon entry into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, CPEC-TP.[3] CPEC-TP then acts as a potent, non-competitive inhibitor of CTP synthetase.[3][8] This enzyme catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), a rate-limiting step in the de novo synthesis of pyrimidine nucleotides.[4][9]

The inhibition of CTP synthetase leads to a significant depletion of the intracellular CTP pool.[5] This has several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: CTP is an essential precursor for the synthesis of both DNA and RNA. Its depletion halts these processes, leading to cell cycle arrest, particularly in the S-phase.[5][10]

-

Induction of Apoptosis: The disruption of nucleotide metabolism and the stalling of DNA replication can trigger programmed cell death (apoptosis).[3]

-

Synergy with other Nucleoside Analogs: Depletion of dCTP pools can enhance the incorporation and cytotoxicity of other nucleoside analogs, such as arabinosylcytosine (Ara-C), into DNA.[11]

The intracellular activation and mechanism of action of cyclopentenyl cytosine are illustrated in the following diagram:

Caption: Intracellular activation and mechanism of action of Cyclopentenyl Cytosine.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of cyclopentenyl cytosine and its metabolites.

Table 1: Enzyme Kinetics and Inhibition

| Enzyme | Substrate/Inhibitor | Parameter | Value | Cell Line/Source | Reference |

| Uridine-Cytidine Kinase | Cyclopentenylcytosine (CPEC) | K_m | 196 ± 9 µM | L1210 | [12] |

| Uridine-Cytidine Kinase | This compound (CPEC) | K_i | 144 ± 14 µM | L1210 | [12] |

| CTP Synthetase | CPEC triphosphate (CPEC-TP) | IC_50 | 6 µM | Bovine | [12] |

Table 2: In Vitro Cytotoxicity

| Cell Line/Type | Assay Duration | Parameter | Value | Reference |

| Human Myeloid Progenitors (CFU-gm) | Continuous | IAUC_70 | 40.8 µM·h | [13] |

| Murine Myeloid Progenitors (CFU-gm) | Continuous | IAUC_70 | 41.9 µM·h | [13] |

| Human Erythroid Progenitors (BFU-e) | Continuous | IAUC_70 | 33.0 µM·h | [13] |

| Murine Erythroid Progenitors (BFU-e) | Continuous | IAUC_70 | 21.1 µM·h | [13] |

| Human Erythroid Progenitors (CFU-e) | Continuous | IAUC_70 | 107.8 µM·h | [13] |

| Murine Erythroid Progenitors (CFU-e) | Continuous | IAUC_70 | 21.1 µM·h | [13] |

| MOLT-4 lymphoblasts | 72 hours | IC_50 | 20 nM | [3] |

| MOLT-4 lymphoblasts | 16 hours | IC_50 | 75 nM | [3] |

| HL-60 (promyelocytic leukemia) | 24 hours | - | Near complete DNA synthesis inhibition at 30 nM | [3] |

Key Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from published methods to determine the inhibitory effect of CPEC-TP on CTP synthetase activity.[14][15]

Materials:

-

Partially purified CTP synthetase

-

[4-¹⁴C]UTP (radiolabeled substrate)

-

ATP, L-glutamine, GTP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)

-

CPEC-TP (inhibitor)

-

Polyethyleneimine-cellulose TLC plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, 2 mM ATP, and 0.25 mM [4-¹⁴C]UTP.

-

Add varying concentrations of CPEC-TP to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction, for example, by heating or adding acid.

-

Spot the reaction products onto a polyethyleneimine-cellulose TLC plate.

-

Separate the product ([¹⁴C]CTP) from the substrate ([¹⁴C]UTP) using a suitable mobile phase (e.g., 1 M potassium phosphate).

-

Visualize the spots under UV light using UTP and CTP standards.

-

Excise the spots corresponding to CTP and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as the amount of CTP formed per unit time and protein concentration, and determine the inhibitory effect of CPEC-TP.

In Vitro Cytotoxicity Assay (Colorimetric - WST-1/XTT based)

This is a general protocol to assess the cytotoxicity of cyclopentenyl cytosine on a cancer cell line.[16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Cyclopentenyl cytosine (CPEC)

-

WST-1 or XTT cell proliferation reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of CPEC in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of CPEC. Include a vehicle control (medium without CPEC).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add the WST-1 or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 492 nm for XTT).

-

Calculate the percentage of cell viability for each CPEC concentration relative to the vehicle control.

-

Plot the cell viability against the CPEC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Cyclopentenyl cytosine represents a significant development in the field of nucleoside analogs, born from a rational drug design approach to improve upon a natural product lead. Its well-defined mechanism of action, targeting a key enzyme in nucleotide synthesis, makes it a valuable tool for cancer research and a potential therapeutic agent. The information provided in this technical guide, including its discovery, synthesis, mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for scientists and researchers in the field of drug development and cancer biology. Further investigation into overcoming its observed toxicities and exploring its synergistic potential with other chemotherapeutics is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Cyclopentenyl cytosine increases the phosphorylation and incorporation into DNA of 1-beta-D-arabinofuranosyl cytosine in a human T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro characterization of the myelotoxicity of cyclopentenyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Cyclopentenylcytosine (CPEC) as a CTP Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenylcytosine (CPEC) is a carbocyclic analogue of cytidine that demonstrates significant potential as an antineoplastic and antiviral agent.[1] Its mechanism of action centers on the inhibition of cytidine triphosphate (CTP) synthetase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.[2][3] CPEC itself is a prodrug, requiring intracellular phosphorylation to its active triphosphate form, CPEC-TP, which then potently inhibits CTP synthetase.[4][5] This inhibition leads to the depletion of intracellular CTP pools, thereby impeding DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis.[3][6] This technical guide provides an in-depth overview of the core pharmacology of CPEC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of its metabolic pathway and experimental workflow.

Mechanism of Action

CPEC exerts its cytotoxic effects through a well-defined metabolic activation pathway. Upon cellular uptake, which is mediated by facilitated diffusion[7], CPEC is phosphorylated to its 5'-monophosphate (CPEC-MP), diphosphate (CPEC-DP), and ultimately its active triphosphate (CPEC-TP) form.[4][6] The initial phosphorylation step is catalyzed by uridine-cytidine kinase.[4][8] CPEC-TP then acts as a potent inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to CTP.[2][8] The inhibition of CTP synthetase by CPEC-TP has been characterized as non-competitive.[5] This leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for the synthesis of DNA and RNA.[3][4] The depletion of CTP also affects the levels of deoxycytidine triphosphate (dCTP), further disrupting DNA replication.[3] The disruption of nucleic acid synthesis ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6][9]

Signaling Pathway and Metabolic Activation of CPEC

Quantitative Data

The inhibitory effects of CPEC and its metabolites have been quantified in various in vitro systems. This data is crucial for understanding the potency and selectivity of the compound.

Table 1: In Vitro Inhibitory Activity of CPEC and its Metabolites

| Compound | Target/Assay | Cell Line/System | Value | Reference |

| This compound (CPEC) | Uridine-Cytidine Kinase | L1210 Cells | Ki = 144 ± 14 µM | [8] |

| CPEC triphosphate (CPEC-TP) | CTP Synthetase | Bovine | IC50 = 6 µM | [8] |

| CPEC | Cell Proliferation | Molt-4 Lymphoblasts (24h) | IC50 = 50-100 nM | [7] |

| CPEC | Cell Proliferation | Molt-4 Lymphoblasts (16h) | IC50 ≈ 75 nM | [10] |

| CPEC | Cell Proliferation | Molt-4 Lymphoblasts (48h) | IC50 ≈ 40 nM | [10] |

| CPEC | Cell Proliferation | Molt-4 Lymphoblasts (72h) | IC50 ≈ 20 nM | [10] |

| CPEC | CTP Pool Reduction by 50% | Molt-4 Cells (2h) | 150 nM | [7] |

| CPEC | CTP Pool Reduction by 50% | Molt-4 Cells (4h) | ~200 nM | [10] |

| CPEC | CTP Pool Reduction by 50% | Molt-4 Cells (16h) | ~100 nM | [10] |

| CPEC | CTP Pool Reduction by 50% | Molt-4 Cells (24h) | ~50 nM | [10] |

| CPEC | CTP Pool Reduction by 50% | Molt-4 Cells (48h) | ~35 nM | [10] |

Table 2: Effect of CPEC on Ribonucleotide Pools in ANLL Cells

| Treatment | CTP Depletion | Other Ribonucleotides | Reference |

| 2.5 µM CPEC | 77% | Unchanged | [2] |

Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from methodologies described for spectrophotometric measurement of CTP synthesis.[11]

Objective: To determine the inhibitory effect of CPEC-TP on CTP synthetase activity.

Materials:

-

Partially purified CTP synthetase

-

Reaction Buffer: 60 mM Na-HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EGTA, 2 mM Na-azide

-

Substrates: UTP, ATP, L-glutamine

-

Activator: GTP

-

Inhibitor: CPEC-TP

-

Spectrophotometer capable of kinetic measurements at 291 nm

-

Temperature-controlled cuvette holder (37°C)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, UTP (e.g., 600 µM), ATP (e.g., 1.5 mM), and GTP (e.g., 200 µM).

-

Prepare various concentrations of the inhibitor, CPEC-TP, to be tested.

-

Pre-warm the reaction mixture and cuvettes to 37°C.

-

Add the CTP synthetase enzyme to the reaction mixture containing the inhibitor and incubate for a short period (e.g., 4 minutes) at 37°C.

-

Initiate the reaction by adding L-glutamine (e.g., 10 mM).

-

Immediately transfer the mixture to a pre-warmed cuvette and begin monitoring the increase in absorbance at 291 nm over time. The formation of CTP from UTP results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the IC₅₀ value of CPEC-TP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Tetrazolium-Based)

This protocol is a generalized procedure based on common tetrazolium-based assays like MTT or CCK-8, used to assess the cytotoxicity of CPEC.[12][13]

Objective: To determine the IC₅₀ of CPEC on the proliferation of a specific cell line.

Materials:

-

Cell line of interest (e.g., Molt-4)

-

Complete cell culture medium

-

96-well microplates

-

CPEC stock solution

-

Tetrazolium-based reagent (e.g., MTT, WST-8 from a CCK-8 kit)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of CPEC in complete medium.

-

Add 10 µL of the CPEC dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the tetrazolium reagent to each well.

-

Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

If using an MTT assay, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the CPEC concentration.

Nucleotide Pool Analysis by HPLC

This protocol outlines the general steps for extracting and quantifying intracellular ribonucleotide pools, as impacted by CPEC treatment.[10]

Objective: To measure the changes in intracellular CTP and other ribonucleotide concentrations following CPEC treatment.

Materials:

-

Cell culture treated with and without CPEC

-

Cold 60% methanol for extraction

-

High-Performance Liquid Chromatography (HPLC) system with an ion-exchange column

-

UV detector

-

Standards for UTP, CTP, ATP, and GTP

Procedure:

-

Culture cells to the desired density and treat with various concentrations of CPEC for specific durations.

-

Harvest the cells by centrifugation.

-

Extract the intracellular nucleotides by resuspending the cell pellet in ice-cold 60% methanol.

-

Centrifuge to pellet the cellular debris.

-

Collect the supernatant containing the nucleotides.

-

Inject the supernatant into an HPLC system equipped with an ion-exchange column.

-

Separate the nucleotides using an appropriate gradient elution program.

-

Monitor the column effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

-

Normalize the nucleotide amounts to the cell number or total protein content.

Experimental Workflow for CPEC Evaluation

Conclusion

This compound stands out as a promising therapeutic agent due to its specific mechanism of action targeting a key enzyme in nucleotide metabolism, CTP synthetase. The wealth of preclinical data underscores its potency in inhibiting cancer cell proliferation and depleting the essential building blocks for nucleic acid synthesis. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CPEC and to design robust preclinical and clinical studies. Future research may focus on optimizing its therapeutic index, exploring combination therapies, and elucidating its full range of cellular effects.

References

- 1. Facebook [cancer.gov]

- 2. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Mechanism of resistance to cyclopentenyl cytosine (CPE-C) in Molt-4 lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyrimidin analogue cyclopentenyl cytosine induces alloantigen-specific non-responsiveness of human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CTP Synthesis Assay [bio-protocol.org]

- 12. apexbt.com [apexbt.com]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide to the Early Preclinical Studies of Cyclopentenylcytosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenylcytosine (CPEC), a carbocyclic analogue of cytidine, emerged from early preclinical studies as a potent agent with a dual-action profile encompassing both broad-spectrum antiviral and significant antineoplastic activities.[1][2][3][4] Its primary mechanism of action is the inhibition of cytidine-5'-triphosphate (CTP) synthetase, a critical enzyme in the de novo pyrimidine nucleotide synthesis pathway.[2][5][6][7] By depleting intracellular CTP pools, CPEC effectively curtails the synthesis of DNA and RNA, processes vital for both viral replication and the proliferation of malignant cells.[1][6] This technical guide provides a comprehensive overview of the foundational preclinical research on CPEC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

This compound is a pro-drug that requires intracellular activation to exert its biological effects.[1] Upon cellular uptake via facilitated diffusion, CPEC undergoes a three-step phosphorylation cascade to form its active metabolite, this compound 5'-triphosphate (CPEC-TP).[2][5][8] This process is initiated by uridine-cytidine kinase, followed by the actions of nucleoside monophosphate (NMP) kinase and nucleoside diphosphate (NDP) kinase.[5]

CPEC-TP then acts as a potent, non-competitive inhibitor of CTP synthetase.[2][5][8] This enzyme catalyzes the conversion of uridine triphosphate (UTP) to CTP, a rate-limiting step in the de novo synthesis of pyrimidine nucleotides.[6][7][9] The inhibition of CTP synthetase by CPEC-TP leads to a significant depletion of the intracellular CTP pool, thereby impairing both DNA and RNA synthesis and leading to cell cycle arrest in the S-phase and ultimately, cell death.[6] Notably, CPEC-TP is the primary mediator of this effect; CPEC itself and its mono- and diphosphate intermediates show little to no inhibitory activity against CTP synthetase.[5][10]

The primary route of CPEC elimination is through deamination to its major metabolite, cyclopentenyluridine (CPEU), a compound with significantly less cytotoxic and antiviral activity.[5][11]

Signaling Pathway Diagram

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

In Vitro Antiviral Activity

| Virus Type | Cell Line | EC50 | Reference |

| Adenovirus (various ocular types) | A549 | 0.03 - 0.059 µg/mL | [12] |

| Herpes Simplex Virus-1 (HSV-1) | - | Potent activity noted | [4] |

| Herpes Simplex Virus-2 (HSV-2) | - | Potent activity noted | [4] |

| Cytomegalovirus (CMV) | - | Potent activity noted | [4] |

| Varicella-Zoster Virus (VZV) | - | Potent activity noted | [4] |

| Influenza Virus (Hong Kong) | - | Good activity noted | [4] |

| Vesicular Stomatitis Virus (VSV) | - | Good activity noted | [4] |

| Japanese Encephalitis Virus | - | Good activity noted | [4] |

| Punta Toro Virus | - | Good activity noted | [4] |

| Poliovirus | - | Active | [3] |

| Coxsackie B Virus | - | Active | [3] |

| Rhinovirus | - | Active | [3] |

| Sindbis Virus | - | Active | [3] |

| Semliki Forest Virus | - | Active | [3] |

| Coronavirus | - | Active | [3] |

| Parainfluenza Virus | - | Active | [3] |

| Measles Virus | - | Active | [3] |

| Junin Virus | - | Active | [3] |

| Tacaribe Virus | - | Active | [3] |

| Reovirus | - | Active | [3] |

In Vitro Antitumor Activity

| Cell Line | Cancer Type | IC50 | Reference |

| Human Acute Lymphoblastic Leukemia (ALL) cell lines (five types) | Leukemia | 6 - 15 nM | [6] |

| L1210 | Murine Leukemia | Significant activity | [8] |

| Ara-C resistant L1210 | Murine Leukemia | Significant activity | [8] |

| A549 | Human Lung Carcinoma | 100% growth inhibition | [4][8] |

| MX-1 | Human Mammary Tumor Xenograft | 100% growth inhibition | [4] |

| LOX | Human Melanoma Xenograft | Good activity | [4] |

In Vivo Pharmacokinetics

| Species | Dose | t1/2α | t1/2β | Total Clearance (CLTB) | Primary Excretion | Reference |

| Rhesus Monkey | 100 mg/m² (IV bolus) | 8.4 min | 36 min | 662 ml/min/m² | <20% unchanged in urine, remainder as CPEU | [13] |

| Mouse, Rat, Dog | - | - | - | 5- to 10-fold lower than primates | Mainly unchanged in urine | [5][13][14] |

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a synthesized methodology based on standard practices for determining the 50% effective concentration (EC50) of an antiviral compound.[15][16][17][18]

Objective: To quantify the ability of CPEC to inhibit virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., A549 cells for Adenovirus).

-

Complete cell culture medium (e.g., MEM with 5% FBS).

-

Virus stock of known titer.

-

This compound (CPEC) stock solution.

-

96-well cell culture plates.

-

Cell viability stain (e.g., Crystal Violet or Neutral Red).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of CPEC in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted CPEC to the wells, followed by the virus at a multiplicity of infection (MOI) known to cause >80% CPE within 48-72 hours. Include cell control (no virus, no CPEC) and virus control (virus, no CPEC) wells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Fix and stain the remaining viable cells with a Crystal Violet solution.

-

Wash the plates to remove excess stain.

-

Solubilize the stain and measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each CPEC concentration relative to the cell and virus controls. The EC50 is determined by regression analysis of the dose-response curve.

Experimental Workflow: CPE Reduction Assay

Caption: Workflow for a standard Cytopathic Effect (CPE) reduction assay.

In Vitro Antitumor Assay (Thymidine Incorporation Assay)

This protocol is a synthesized methodology for assessing the antiproliferative activity of CPEC, as referenced in studies on leukemia cell lines.[8]

Objective: To measure the inhibition of DNA synthesis in cancer cells by quantifying the incorporation of radiolabeled thymidine.

Materials:

-

Cancer cell line of interest (e.g., human ALL cells).

-

Complete cell culture medium.

-

This compound (CPEC) stock solution.

-

96-well cell culture plates.

-

[³H]-Thymidine.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density.

-

Compound Treatment: Add serial dilutions of CPEC to the wells. Include untreated control wells.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) at 37°C with 5% CO2.

-

Radiolabeling: Add a pulse of [³H]-Thymidine to each well and incubate for an additional 4-18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the DNA, including the incorporated radiolabeled thymidine.

-

Scintillation Counting: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: The reduction in CPM in CPEC-treated wells compared to control wells indicates the level of inhibition of DNA synthesis. The IC50 is the concentration of CPEC that causes a 50% reduction in [³H]-Thymidine incorporation.

Experimental Workflow: Thymidine Incorporation Assay

Caption: Workflow for a standard Thymidine Incorporation Assay.

Conclusion

The early preclinical evaluation of this compound established it as a promising therapeutic candidate with a well-defined mechanism of action targeting CTP synthetase.[2][5][7] Its potent in vitro activity against a wide array of viruses and various cancer cell lines, particularly leukemia, underscored its potential for further development.[3][4][6][8] Pharmacokinetic studies revealed significant interspecies differences, a critical consideration for translation to clinical trials.[13] While early clinical studies did encounter challenges, including cardiotoxicity at higher doses, the foundational preclinical data provided a strong rationale for its investigation and continues to inform the development of next-generation CTP synthetase inhibitors.[2][8] This guide serves as a consolidated resource for understanding the fundamental preclinical science that characterized the initial promise of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral and cytocidal activity of this compound, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. This compound triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclopentenyl cytosine: interspecies predictions based on rodent plasma and urine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pblassaysci.com [pblassaysci.com]

- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 17. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Cyclopentenylcytosine: A Deep Dive into Antiviral and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Cyclopentenylcytosine (CPE-C), a carbocyclic nucleoside analogue, has demonstrated significant promise as both an antiviral and an anticancer agent. Its unique mechanism of action, targeting the host cell enzyme CTP synthetase, has spurred considerable interest in the development of structural analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural analogues of CPE-C, their biological activities, the experimental protocols used for their evaluation, and the underlying signaling pathways affected.

Core Mechanism of Action: Inhibition of CTP Synthetase

CPE-C and its analogues function as prodrugs, requiring intracellular phosphorylation to their active triphosphate form.[1] This active metabolite then acts as a potent, non-competitive inhibitor of cytidine-5'-triphosphate (CTP) synthetase.[1] This enzyme catalyzes the de novo synthesis of CTP from uridine triphosphate (UTP), an essential step for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3] Cancer cells, with their high proliferative rate, and viruses, which rely on host cell machinery for replication, have a high demand for CTP, making CTP synthetase an attractive therapeutic target.[1] Depletion of the intracellular CTP pool disrupts nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells and inhibition of viral replication.[4][5]

Antiviral Activity of this compound and its Analogues

CPE-C exhibits broad-spectrum antiviral activity against a range of DNA and RNA viruses.[2][3][6] The antiviral efficacy is typically evaluated using cytopathic effect (CPE) inhibition assays or plaque reduction assays.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC₅₀) values for CPE-C and its analogues against various viruses.

| Analogue | Virus | Cell Line | EC₅₀ (µg/mL) | Citation |

| This compound (CPE-C) | Adenovirus Type 2 | A549 | 0.048 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 3 | A549 | 0.059 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 4 | A549 | 0.042 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 5 | A549 | 0.030 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 8 | A549 | 0.038 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 19 | A549 | 0.039 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 37 | A549 | 0.045 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 53 | A549 | 0.041 | [7][8] |

| This compound (CPE-C) | Adenovirus Type 54 | A549 | 0.032 | [7][8] |

| This compound (CPE-C) | Herpes Simplex Virus-1 (HSV-1) | - | Potent Activity | [6] |

| This compound (CPE-C) | Herpes Simplex Virus-2 (HSV-2) | - | Potent Activity | [6] |

| This compound (CPE-C) | Vaccinia Virus | - | Potent Activity | [6] |

| This compound (CPE-C) | Cytomegalovirus (CMV) | - | Potent Activity | [6] |

| This compound (CPE-C) | Varicella-Zoster Virus (VZV) | - | Potent Activity | [6] |

| This compound (CPE-C) | Influenza Virus (Hong Kong) | - | Good Activity | [6] |

| This compound (CPE-C) | Vesicular Stomatitis Virus (VSV) | - | Good Activity | [6] |

| This compound (CPE-C) | Japanese Encephalitis Virus | - | Good Activity | [6] |

| This compound (CPE-C) | Punta Toro Virus | - | Good Activity | [6] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a general procedure for determining the antiviral activity of CPE-C analogues.

Objective: To determine the concentration of a compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (EC₅₀).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., A549 cells for adenoviruses).

-

Complete cell culture medium.

-

Virus stock with a known titer.

-

Test compounds (CPE-C analogues) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.1). Include uninfected and virus-only controls.

-

Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 3-7 days).

-

Staining: When CPE is maximal in the control wells, remove the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution for 10-15 minutes.

-

Quantification: Gently wash away the excess stain with water and allow the plates to dry. Elute the stain from the cells using a solvent (e.g., methanol or a solution of 50% ethanol and 1% acetic acid).

-

Data Analysis: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity of this compound and its Analogues

CPE-C and its analogues have shown significant cytotoxic activity against various cancer cell lines, particularly those of hematological origin.[1][9] The anticancer efficacy is commonly assessed using cell viability assays such as the MTT or MTS assay.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for CPE-C and its analogues against various cancer cell lines.

| Analogue | Cancer Cell Line | IC₅₀ (µM) | Citation |

| This compound (CPE-C) | L1210 Leukemia | >90% inhibition at 0.1 µM | [9] |

| This compound (CPE-C) | P388 Leukemia | - | [9] |

| This compound (CPE-C) | B16 Melanoma | - | [9] |

| This compound (CPE-C) | A549 Lung Carcinoma | 100% growth inhibition | [6] |

| This compound (CPE-C) | MX-1 Mammary Xenograft | 100% growth inhibition | [6] |

| This compound (CPE-C) | LOX Melanoma Xenograft | Good Activity | [6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxic effects of CPE-C analogues on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell population by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., L1210, A549).

-

Complete cell culture medium.

-

Test compounds (CPE-C analogues) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

-

Cell Seeding: Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of this compound and its analogues stems from the depletion of intracellular CTP pools. This has profound effects on several key cellular processes.

Pyrimidine Biosynthesis Pathway and CPE-C Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by the active triphosphate form of CPE-C analogues.

Caption: Inhibition of CTP Synthetase by CPE-C Analogues.

Downstream Effects of CTP Depletion

The depletion of CTP has significant downstream consequences, leading to the observed antiviral and anticancer effects.

Caption: Cellular Consequences of CTP Depletion.

Conclusion

Structural analogues of this compound represent a promising class of compounds with potent antiviral and anticancer activities. Their mechanism of action, centered on the inhibition of CTP synthetase, provides a clear rationale for their biological effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Further research into the structure-activity relationships of novel analogues will be crucial for optimizing their therapeutic potential.

References

- 1. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-spectrum antiviral and cytocidal activity of this compound, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral and cytocidal activity of this compound, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor activity and biochemical effects of cyclopentenyl cytosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclopentenylcytosine in a Deeper Dive into De Novo Pyrimidine Synthesis Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclopentenylcytosine (CPEC) is a potent carbocyclic analogue of cytidine that has garnered significant interest for its antiviral and antineoplastic properties.[1][2] Its primary mechanism of action lies in the targeted disruption of the de novo pyrimidine synthesis pathway, a fundamental process for cellular proliferation and survival. This technical guide provides an in-depth exploration of CPEC's role as an inhibitor of this pathway, detailing its molecular mechanism, the downstream cellular consequences, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyrimidine metabolism and the development of novel therapeutics.

Introduction: The De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidine nucleotides is an essential metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis.[3][4] This pathway culminates in the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP). The final and rate-limiting step in this cascade is the conversion of UTP to CTP, a reaction catalyzed by the enzyme CTP synthetase (CTPS).[5][6] Given the critical role of pyrimidine nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway, particularly CTPS, represent attractive targets for therapeutic intervention.[7][8]

This compound: Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its inhibitory effects.[1][2] Upon cellular uptake, CPEC is phosphorylated by uridine-cytidine kinase to its monophosphate form, and subsequently to its active triphosphate metabolite, this compound 5'-triphosphate (CPEC-TP).[7][9]

CPEC-TP functions as a potent, non-competitive inhibitor of CTP synthetase.[1][10] By binding to CTPS, CPEC-TP prevents the conversion of UTP to CTP, leading to a significant depletion of the intracellular CTP pool.[6][9] This reduction in available CTP has profound downstream consequences, including the inhibition of both RNA and DNA synthesis, ultimately leading to cell cycle arrest in the S-phase and the induction of apoptosis.[6][11]

dot

Figure 1: Mechanism of action of this compound (CPEC).

Quantitative Data on CPEC Inhibition

The inhibitory potency of CPEC and its active metabolite, CPEC-TP, has been quantified in various studies. This data is crucial for understanding its therapeutic potential and for designing effective experimental protocols.

| Compound | Target/Cell Line | Parameter | Value | Reference |

| CPEC-TP | Bovine CTP Synthetase | IC50 | 6 µM | [9] |

| CPEC | L1210 Leukemia Cells | IC50 | 6-15 nM | [7] |

| CPEC | MOLT-4 Lymphoblasts | IC50 | 20 nM (72h) | [7] |

| CPEC | Human Promyelocytic Leukemia (HL-60) | IC50 | ~30 nM (24h) | [7] |

| CPEC | Uridine-Cytidine Kinase | Ki | 144 ± 14 µM | [9] |

| CPEC (0.63 µM) | Pediatric ALL Cells | CTP Depletion | 41 ± 20% | [8] |

| CPEC (0.63 µM) | Pediatric ALL Cells | dCTP Depletion | 27 ± 21% | [8] |

Signaling Pathways and Logical Relationships

The inhibition of de novo pyrimidine synthesis by CPEC intersects with key cellular signaling pathways that regulate cell growth and proliferation. The mTOR (mechanistic target of rapamycin) pathway, particularly mTOR Complex 1 (mTORC1), is a central regulator of anabolic processes, including nucleotide synthesis. mTORC1, through its downstream effector S6K1, promotes the activity of the CAD enzyme, which catalyzes the initial steps of pyrimidine synthesis. By depleting CTP pools, CPEC effectively counteracts the pro-proliferative output of the mTORC1 pathway.

dot

Figure 2: Logical relationship between CPEC, de novo pyrimidine synthesis, and the mTORC1 signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CPEC and its effects on pyrimidine synthesis.

CTP Synthetase Activity Assay

This protocol outlines a method to determine the enzymatic activity of CTP synthetase in cell lysates, adapted from principles described in the literature. The assay measures the formation of CTP from UTP.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Reaction buffer (100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 2 mM DTT, 10 mM L-glutamine, 2 mM ATP, 0.5 mM GTP)

-

Substrate solution (UTP, final concentration to be varied for kinetic studies)

-

CPEC-TP (for inhibition studies)

-

Quenching solution (e.g., perchloric acid or trichloroacetic acid)

-

Neutralizing solution (e.g., K2CO3)

-

HPLC or LC-MS/MS system for CTP quantification

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Set up the enzymatic reaction by combining the cell lysate (containing CTPS), reaction buffer, and varying concentrations of UTP in a microcentrifuge tube. For inhibition studies, pre-incubate the lysate with CPEC-TP for a defined period before adding the substrate.

-

Initiate the reaction by adding the UTP substrate and incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Neutralize the samples with the neutralizing solution.

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant for CTP content using a validated HPLC or LC-MS/MS method.

-

Calculate the specific activity of CTP synthetase (e.g., in nmol CTP/mg protein/hour).

Measurement of Intracellular CTP Pools

This protocol describes the extraction and quantification of intracellular CTP levels from cultured cells treated with CPEC.

Materials:

-

Cultured cells

-

CPEC

-

Ice-cold 0.6 M Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)

-

Neutralizing solution (e.g., 1 M K2CO3 or tri-n-octylamine in 1,1,2-trichlorotrifluoroethane)

-

HPLC or LC-MS/MS system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of CPEC for the desired time points. Include an untreated control.

-

At the end of the treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate macromolecules by adding ice-cold TCA or PCA directly to the culture plate.

-

Scrape the cells and collect the acid extract.

-

Centrifuge the extract to pellet the precipitate.

-

Neutralize the supernatant containing the nucleotides with the appropriate neutralizing solution.

-

Analyze the neutralized extract for CTP content using a validated HPLC or LC-MS/MS method.

-

Normalize the CTP levels to the cell number or total protein content.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of CPEC.

Materials:

-

Cultured cells

-

CPEC

-

96-well culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of CPEC for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using a solubilization solution that requires media removal, carefully aspirate the media.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot

Figure 3: General experimental workflows for studying the effects of CPEC.

Conclusion

This compound serves as a powerful tool for investigating the intricacies of de novo pyrimidine synthesis and its role in cellular proliferation. Its well-defined mechanism of action, targeting the rate-limiting enzyme CTP synthetase, makes it a valuable pharmacological agent for both basic research and preclinical drug development. The depletion of intracellular CTP pools by CPEC not only directly impacts DNA and RNA synthesis but also intersects with critical cell signaling pathways, such as the mTORC1 cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of CPEC's biological activity and for the further elucidation of the complex regulatory networks governing pyrimidine metabolism. A thorough understanding of CPEC's effects will undoubtedly contribute to the development of more effective and targeted therapies for a range of proliferative diseases.

References

- 1. Cyclopentenyl cytosine increases the phosphorylation and incorporation into DNA of 1-beta-D-arabinofuranosyl cytosine in a human T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Double Negative Feedback Loop between mTORC1 and AMPK Kinases Guarantees Precise Autophagy Induction upon Cellular Stress [mdpi.com]

- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 5. mybiosource.com [mybiosource.com]

- 6. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. In vitro inhibition of cytidine triphosphate synthetase activity by cyclopentenyl cytosine in paediatric acute lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopentenyl cytosine increases the phosphorylation and incorporation into dna of arabinofu-ranosyl cytosine in a myeloid leukemic cell-line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Cyclopentenylcytosine (CPEC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo application of Cyclopentenylcytosine (CPEC), a promising investigational cytotoxic agent. The detailed protocols are intended to facilitate the design and execution of pre-clinical studies evaluating the efficacy of CPEC in various cancer models.

Application Notes

This compound (CPEC) is a carbocyclic analogue of cytidine that exhibits potent antineoplastic and antiviral activities.[1] Its primary mechanism of action involves the inhibition of cytidine triphosphate (CTP) synthetase, a key enzyme in the de novo pyrimidine synthesis pathway.[2][3]

Mechanism of Action

CPEC acts as a prodrug, readily entering cells where it is phosphorylated by intracellular kinases to its active triphosphate form, CPEC-triphosphate (CPEC-TP).[3][4] CPEC-TP then non-competitively inhibits CTP synthetase, leading to the depletion of intracellular CTP pools.[3] This disruption of CTP supply hinders the synthesis of DNA and RNA, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of CPEC in various cancer models:

-

Leukemia: CPEC has shown significant efficacy in murine leukemia models. Treatment of mice bearing L1210 leukemia with 1 mg/kg of CPEC administered intraperitoneally for 9 consecutive days resulted in a 111-122% increase in median lifespan.[6]

-

Colorectal Carcinoma: In vivo studies using human colon carcinoma HT-29 xenografts in mice have shown that CPEC treatment can sensitize tumors to cisplatin, leading to synergistic antitumor activity without a significant increase in toxicity.[7]

-

Neuroblastoma: While detailed in vivo efficacy data is less reported, in vitro studies have shown potent activity against neuroblastoma cell lines, with IC50 values in the nanomolar range, suggesting potential for in vivo efficacy.[8]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that CPEC follows a three-compartment model. After intravenous administration, it exhibits a rapid initial elimination phase followed by a prolonged terminal half-life.[5] This is likely due to the intracellular trapping of the active metabolite, CPEC-TP, and its subsequent slow release.[5] CPEC is primarily cleared from the body unchanged through renal excretion.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Leukemia Model

| Animal Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| Mice with L1210 Leukemia | 1 mg/kg CPEC, i.p., daily for 9 days | Increased Median Lifespan | 111-122% | [6] |

Table 2: In Vitro Efficacy of this compound in a Human Neuroblastoma Cell Line

| Cell Line | Exposure Time | IC50 | Reference |

| SK-N-BE(2)-C | 72 hours | 100 nM | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Model | Three-compartment | [5] |

| Elimination | Biphasic: Rapid initial phase, slow terminal phase | [5] |

| Primary Route of Excretion | Renal (unchanged drug) | [5] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The pyrimidin analogue cyclopentenyl cytosine induces alloantigen-specific non-responsiveness of human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 7. davuniversity.org [davuniversity.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Creatine and Phosphocreatine in Plasma using HPLC-ESI-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine and phosphocreatine are pivotal molecules in cellular energy metabolism, forming a shuttle for high-energy phosphates, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The accurate quantification of creatine and phosphocreatine concentrations in plasma is crucial for diagnosing certain metabolic disorders, monitoring therapeutic interventions, and for pharmacokinetic studies in drug development.[1][2] This document provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method for the simultaneous analysis of creatine and phosphocreatine in plasma samples.

Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for HPLC and MS/MS analysis.

Plasma Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for preparing plasma samples for analysis.[1][2][3]

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., d3-creatine)[4]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

-

Add 10 µL of the internal standard working solution to the plasma sample.

-

Add 950 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[2]

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-ESI-MS/MS Analysis

a. Chromatographic Conditions

Two common chromatographic approaches are presented: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can offer better retention for these polar analytes.[2][5]

| Parameter | Reversed-Phase (C18) Method | HILIC Method |

| HPLC Column | Hypersil Gold C18 (or equivalent), e.g., 150 mm x 4.6 mm, 3 µm[6] | Raptor HILIC-Si (or equivalent), e.g., 50 mm x 2.1 mm, 2.7 µm[5] |

| Mobile Phase A | 2 mM Ammonium acetate in water, pH 10.0 (adjusted with ammonia)[6] | Acetonitrile |

| Mobile Phase B | Methanol[6] | Water with 0.1% Formic Acid |

| Gradient/Isocratic | Gradient elution is often used.[1] A typical gradient might start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B. | Isocratic elution is often effective.[5] A typical condition could be 95:5 (v/v) Mobile Phase A : Mobile Phase B. |

| Flow Rate | 0.3 mL/min[1] | 0.4 mL/min |

| Column Temperature | 35°C[1] | 40°C |

| Injection Volume | 10 µL | 5 µL |

b. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes. Phosphocreatine is often analyzed in positive mode, while creatine can be analyzed in negative mode.[1] |

| MRM Transitions | See Table 2 for specific precursor and product ions. |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Method Validation Parameters

This table summarizes typical performance characteristics of the HPLC-ESI-MS/MS method for creatine and phosphocreatine analysis.

| Parameter | Creatine | Phosphocreatine | Reference |

| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1] |

| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.1 | 0.1 | |

| Intra-day Precision (%CV) | < 15% | < 15% | [6] |

| Inter-day Precision (%CV) | < 15% | < 15% | [6] |

| Accuracy (%) | 85 - 115% | 85 - 115% | [6] |

| Recovery (%) | 70.9 - 97.5% | 70.9 - 97.5% | [1] |

Table 2: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Creatine | 132.1 | 90.1 | Positive |

| Phosphocreatine | 212.0 | 132.1 | Positive |

| d3-Creatine (IS) | 135.1 | 93.1 | Positive |

Note: The specific MRM transitions may need to be optimized for the instrument used.

Visualization

Caption: Experimental workflow for the analysis of creatine and phosphocreatine in plasma.

References

- 1. Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 3. ionsource.com [ionsource.com]

- 4. researchgate.net [researchgate.net]

- 5. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [fr.restek.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Antitumor Activity of Cyclopentenylcytosine in Combination with Cytarabine or Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenylcytosine (CPEC) is an experimental nucleoside analog that acts as a potent inhibitor of CTP synthetase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. By depleting intracellular pools of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP), CPEC potentiates the antitumor activity of other nucleoside analogs like cytarabine (Ara-C) and gemcitabine (dFdC). This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining CPEC with cytarabine or gemcitabine in cancer cell lines.

The primary mechanism of this synergy lies in the enhanced activation and reduced competition for incorporation into DNA of cytarabine and gemcitabine. Both drugs require intracellular phosphorylation to their active triphosphate forms. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which is subject to feedback inhibition by dCTP. By reducing dCTP levels, CPEC alleviates this feedback inhibition, leading to increased phosphorylation of cytarabine and gemcitabine. Furthermore, the CPEC-induced depletion of the natural dCTP pool reduces competition for the incorporation of the active drug metabolites (Ara-CTP and dFdCTP) into the DNA by DNA polymerase, ultimately leading to enhanced DNA damage and apoptosis in cancer cells.[1][2]

Data Presentation: In Vitro Synergistic Cytotoxicity

The following tables summarize the synergistic cytotoxic effects observed when combining CPEC with cytarabine or gemcitabine in various cancer cell lines.

Table 1: Synergistic Effects of CPEC in Combination with Cytarabine

| Cell Line | Cancer Type | CPEC Concentration | Cytarabine Concentration | Effect | Reference |

| SK-N-BE(2)c | Neuroblastoma | 50-250 nM (cotreatment) | 37.5-500 nM | 2- to 8-fold decrease in Ara-C ED50 | [1] |

| SK-N-BE(2)c | Neuroblastoma | 100 nM (pretreatment) | 20 nM | 1378% increase in Ara-C incorporation into DNA | [1] |

| SK-N-BE(2)c | Neuroblastoma | 100 nM (pretreatment) | 500 nM | 337% increase in Ara-C incorporation into DNA | [1] |

| Human T-cell lymphoblastic cell lines | Leukemia | Not specified | Not specified | Increased sensitivity to cytarabine | [3] |

| Myeloid leukemia cell lines | Leukemia | Not specified | Not specified | Increased sensitivity to cytarabine | [3] |

Table 2: Synergistic Effects of CPEC in Combination with Gemcitabine

| Cell Line | Cancer Type | CPEC Concentration | Gemcitabine Concentration | Effect | Reference |

| Pancreatic Cancer Cell Lines (general) | Pancreatic Cancer | Not specified | Not specified | Enhanced cytotoxicity and radiosensitization | [4][5] |

| Panc-1 | Pancreatic Cancer | 100-1000 nM | Not specified | Dose-dependent reduction in CTP levels | [4][5] |

| Panc-1 | Pancreatic Cancer | 1000 nM (48h preincubation) | 300 nM (4h) | Additive enhancement of radiosensitization | [4] |

| Neuroblastoma Cell Lines (several) | Neuroblastoma | Not specified | Not specified | Increased cell death compared to single agents | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of CPEC in combination with cytarabine or gemcitabine.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (CPEC)

-

Cytarabine or Gemcitabine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of CPEC, cytarabine/gemcitabine, and the combination of both in complete medium.

-